molecular formula C11H10BrF6N3O4 B2357333 2-(Azetidin-3-yl)-5-bromopyrimidine bis(trifluoroacetic acid) CAS No. 2060043-00-5

2-(Azetidin-3-yl)-5-bromopyrimidine bis(trifluoroacetic acid)

Cat. No.: B2357333
CAS No.: 2060043-00-5
M. Wt: 442.112
InChI Key: BUHMJSRMMUBJNP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “2-(Azetidin-3-yl)-5-bromopyrimidine bis(trifluoroacetic acid)” is a complex organic molecule. It contains an azetidine ring, which is a four-membered heterocyclic ring with one nitrogen atom and three carbon atoms. It also contains a pyrimidine ring, which is a six-membered heterocyclic ring with two nitrogen atoms and four carbon atoms. The molecule also has a bromine atom attached to the pyrimidine ring and is associated with two trifluoroacetic acid molecules .


Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of the azetidine and pyrimidine rings, the position of the bromine atom on the pyrimidine ring, and the association with the trifluoroacetic acid molecules .


Chemical Reactions Analysis

Again, without specific information, it’s difficult to provide a detailed analysis of the chemical reactions involving this compound. The reactivity would be influenced by factors such as the electron density and steric hindrance of the azetidine and pyrimidine rings, the presence of the bromine atom, and the acidity of the trifluoroacetic acid .


Physical and Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by factors such as its molecular structure, the presence of the bromine atom and trifluoroacetic acid, and the characteristics of the azetidine and pyrimidine rings .

Scientific Research Applications

Synthesis and Ligand Applications

  • A study by Karimi & Långström (2002) describes the synthesis of a novel ligand for nicotinic receptors using a process that involves trifluoroacetic acid. This compound may have potential applications in neurological research (Karimi & Långström, 2002).

Antimicrobial Applications

  • Ayyash & Habeeb (2019) synthesized novel 2-azetidinone derivatives with potent antibacterial and antifungal activities. These compounds were derived from pyrazin dicarboxylic acid (Ayyash & Habeeb, 2019).

Medicinal Chemistry

  • Roy, Baviskar, & Biju (2015) reported the synthesis of N-aryl β-amino alcohol derivatives using trifluoroacetic acid. This reaction involved azetidines and resulted in compounds of medicinal interest (Roy, Baviskar, & Biju, 2015).

Chemical Synthesis and Derivatives

  • Sabry et al. (2013) conducted a study focusing on the synthesis of Schiff's base derivatives using azetidinone. These compounds showed good antimicrobial activities, comparable to standard drugs (Sabry et al., 2013).
  • Kano, Ebata, & Shibuya (1980) explored the formation of 2,3-dihydro-4(1H)-quinolones using 1-arylazetidin-2-ones and trifluoroacetic acid. This study highlights the potential of azetidinone derivatives in producing complex organic structures (Kano, Ebata, & Shibuya, 1980).

Mechanism of Action

The mechanism of action of this compound would depend on its intended use or biological target, which is not specified in your question .

Safety and Hazards

The safety and hazards associated with this compound would depend on factors such as its reactivity, toxicity, and environmental impact. Proper handling and disposal procedures should be followed .

Future Directions

The future directions for research involving this compound would depend on its potential applications, which could range from medicinal chemistry to materials science .

Properties

IUPAC Name

2-(azetidin-3-yl)-5-bromopyrimidine;2,2,2-trifluoroacetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H8BrN3.2C2HF3O2/c8-6-3-10-7(11-4-6)5-1-9-2-5;2*3-2(4,5)1(6)7/h3-5,9H,1-2H2;2*(H,6,7)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUHMJSRMMUBJNP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1)C2=NC=C(C=N2)Br.C(=O)(C(F)(F)F)O.C(=O)(C(F)(F)F)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10BrF6N3O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

442.11 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.